molecular formula C13H13NO4 B11864542 7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide CAS No. 919120-86-8

7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide

Cat. No.: B11864542
CAS No.: 919120-86-8
M. Wt: 247.25 g/mol
InChI Key: CVRLIVNBQNIRFX-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then reacted with propylamine under appropriate conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxamide
  • 7-Hydroxy-4-oxo-N-methyl-4H-chromene-2-carboxamide

Comparison: 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is unique due to the presence of the propyl group, which can influence its lipophilicity and bioavailability. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities .

Properties

CAS No.

919120-86-8

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

7-hydroxy-4-oxo-N-propylchromene-2-carboxamide

InChI

InChI=1S/C13H13NO4/c1-2-5-14-13(17)12-7-10(16)9-4-3-8(15)6-11(9)18-12/h3-4,6-7,15H,2,5H2,1H3,(H,14,17)

InChI Key

CVRLIVNBQNIRFX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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